![molecular formula C21H23N5O2S B2691298 N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921789-12-0](/img/structure/B2691298.png)
N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that certain triazole derivatives, similar in structure to N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, have been investigated for their antimicrobial properties. A study by Altıntop et al. (2011) synthesized new triazole derivatives and assessed their antimicrobial activities against various Candida species and pathogenic bacteria, finding compounds IIIg and IIIi to be the most potent against these microbes (Altıntop et al., 2011).
Antioxidant and Anticancer Activities
The antioxidant and anticancer activities of related compounds were explored by Tumosienė et al. (2020). They synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their antioxidant activity, finding some to be more effective than ascorbic acid. Additionally, these compounds displayed significant cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Insecticidal Properties
Fadda et al. (2017) utilized a precursor similar to the compound to synthesize various heterocycles, including triazine derivatives. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds are crucial for understanding their potential applications. Studies by Ünver et al. (2009) and Katner and Brown (1990) focused on the synthesis of various imidazole and thiazole derivatives, providing valuable insights into the chemical properties and potential applications of these compounds (Ünver et al., 2009); (Katner & Brown, 1990).
Anti-Inflammatory and Analgesic Activities
Compounds with a structure similar to N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been evaluated for their anti-inflammatory and analgesic properties. For instance, Sowmya et al. (2017) synthesized acetamido pyrrolyl azoles and tested their antimicrobial and anti-inflammatory activities, finding promising results against specific bacterial strains and inflammation models (Sowmya et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-3-15-4-6-16(7-5-15)22-19(27)14-29-21-24-23-20-25(12-13-26(20)21)17-8-10-18(28-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWBYAPRQRTLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

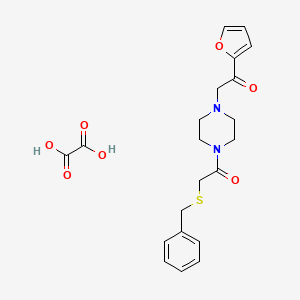
![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)
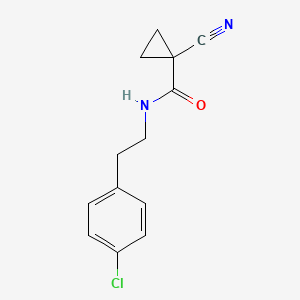
![2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2691221.png)
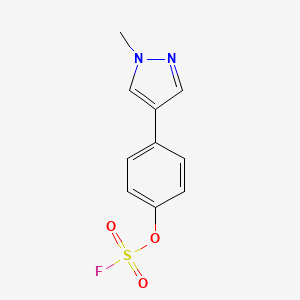
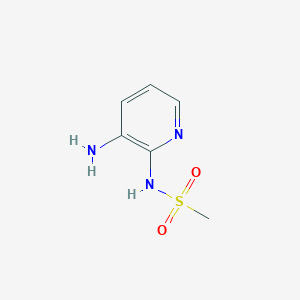
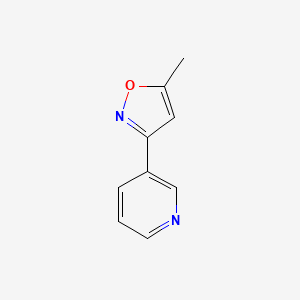
![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2691233.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)
![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)
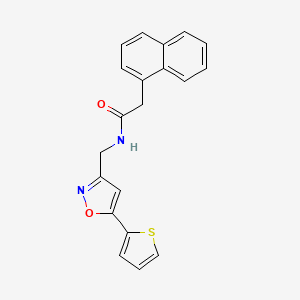
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)